4-Pentenoic acid, 2-fluoro-2-propyl-

hepatotoxicity microvesicular steatosis valproic acid metabolism

Researchers investigating valproic acid (VPA) hepatotoxicity face a critical confound: 4-ene VPA is itself hepatotoxic via β-oxidation-dependent mitochondrial GSH depletion, making clean mechanistic studies impossible. 4-Pentenoic acid, 2-fluoro-2-propyl- (α-fluoro-4-ene VPA) solves this by irreversibly blocking β-oxidation at the α-carbon. - Zero detectable (E)-2,4-diene VPA or NAC conjugate formation vs. major metabolite with 4-ene VPA. - Mitochondrial GSH preserved at 100% of control vs. 68% with 4-ene VPA (1.4 mmol/kg, rat). - No hepatic microvesicular steatosis observed (>85% hepatocyte involvement with 4-ene VPA vs. none). Supplied at 95% purity in 10-100 mg standard packs with bulk custom synthesis available. Ideal negative control for DILI screening panels and LC-MS/MS method validation.

Molecular Formula C8H13FO2
Molecular Weight 160.19 g/mol
CAS No. 164228-14-2
Cat. No. B1247269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid, 2-fluoro-2-propyl-
CAS164228-14-2
Synonyms2-fluoro-2-propyl-4-pentenoic acid
alpha-fluoro-4-ene valproic acid
alpha-fluoro-4-ene VPA
Molecular FormulaC8H13FO2
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCCCC(CC=C)(C(=O)O)F
InChIInChI=1S/C8H13FO2/c1-3-5-8(9,6-4-2)7(10)11/h3H,1,4-6H2,2H3,(H,10,11)
InChIKeyCYSFMOXXKZIWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentenoic acid, 2-fluoro-2-propyl-: β-Oxidation-Inert Probe for VPA Hepatotoxicity


4-Pentenoic acid, 2-fluoro-2-propyl- (CAS 164228-14-2), also known as α-fluoro-4-ene VPA or 2-fluoro-2-propylpent-4-enoic acid, is a synthetic halogenated fatty acid (C₈H₁₃FO₂, MW 160.19 g/mol) belonging to the class of α-fluorinated branched-chain pentenoic acids [1]. The compound is structurally derived from the valproic acid (VPA) hepatotoxic metabolite 2-propyl-4-pentenoic acid (4-ene VPA) by substitution of the α-hydrogen with fluorine. This single-atom modification was designed to block mitochondrial β-oxidation, thereby preventing bioactivation to the putative hepatotoxic intermediate (E)-2-propyl-2,4-pentadienoic acid [(E)-2,4-diene VPA] [1]. The compound was first synthesized and characterized as a mechanistic probe by Tang et al. in 1995 at the University of British Columbia [2].

β-Oxidation-inert mechanistic probe for VPA hepatotoxicity research
Blocks bioactivation to (E)-2,4-diene VPA, eliminating confounding toxicity
Definitive negative control for mitochondrial β-oxidation-dependent endpoints

4-Pentenoic acid, 2-fluoro-2-propyl-: Non-Substitutability in Mechanistic Studies


The critical differentiation of 4-Pentenoic acid, 2-fluoro-2-propyl- lies in the α-fluorine atom's ability to block the initial step of mitochondrial β-oxidation, a metabolic pathway essential for converting 4-ene VPA into reactive, GSH-depleting intermediates that drive hepatotoxicity [1]. Without this β-oxidation blockade, 4-ene VPA generates (E)-2,4-diene VPA—a chemically reactive species that depletes mitochondrial glutathione (GSH) to 68% of control and produces severe hepatic microvesicular steatosis in >85% of hepatocytes [1]. In contrast, the α-fluorinated analog produces no detectable (E)-2,4-diene VPA, preserves mitochondrial GSH at control levels, and induces no observable liver morphological changes under identical dosing regimens [1]. Generic substitution with non-fluorinated 4-ene VPA, 4-pentenoic acid, or parent VPA would introduce confounding β-oxidation-dependent toxicities, making it impossible to dissect whether observed hepatotoxicity arises from the parent compound or from its β-oxidation-derived reactive intermediates [2].

α-Fluoro-4-ene VPA (target)
  • No hepatic steatosis
  • Preserves mitochondrial GSH at control level
  • Zero detectable (E)-2,4-diene VPA or NAC conjugate
  • No enterohepatic recirculation peak
4-ene VPA / non-fluorinated analogs
  • Severe microvesicular steatosis (>85% hepatocytes)
  • Mitochondrial GSH depleted to 68% of control
  • Reactive diene and NAC conjugate detected
  • Second serum peak from enterohepatic circulation
Non-fluorinated analogs introduce β-oxidation-dependent toxicities that confound mechanistic interpretation. Direct substitution may shift experimental endpoints.

4-Pentenoic acid, 2-fluoro-2-propyl-: Head-to-Head Differentiation Evidence


Hepatic Microvesicular Steatosis: α-Fluoro-4-ene VPA vs. 4-ene VPA

In a direct head-to-head chronic dosing study, male Sprague-Dawley rats (4 per group) received intraperitoneal injections of either α-fluoro-4-ene VPA or 4-ene VPA at 0.7 mmol/kg/day for 5 consecutive days. Histopathological examination revealed that α-fluoro-4-ene VPA produced no observable morphological changes in the liver, whereas 4-ene VPA induced severe hepatic microvesicular steatosis affecting >85% of hepatocytes (scored as 4+ on a 1+ to 4+ scale) and produced mitochondrial ultrastructural alterations [1].

Hepatic Steatosis
Head-to-head
α-Fluoro-4-ene VPA 0% steatosis (score 0)
4-ene VPA >85% steatosis (score 4+)
Supports clean negative control for β-oxidation-dependent steatosis
0.7 mmol/kg/day ip, 5 days, rat liver histopathology
hepatotoxicity microvesicular steatosis valproic acid metabolism

Mitochondrial Glutathione: α-Fluoro-4-ene VPA vs. 4-ene VPA

In an acute dosing study, rats (3 per group) were administered α-fluoro-4-ene VPA or 4-ene VPA at 1.4 mmol/kg ip, and liver mitochondrial fractions were isolated and assayed for GSH content using an enzymatic recycling method. Mitochondrial GSH levels in the α-fluoro-4-ene VPA treated group remained unchanged (100% of control), whereas mitochondrial GSH was significantly reduced to 68% of control in the 4-ene VPA treated group [1]. Total liver GSH was also differentially affected: depleted to 72% of control by α-fluoro-4-ene VPA vs. 56% of control by 4-ene VPA [1].

Mitochondrial GSH
Head-to-head
α-Fluoro-4-ene VPA Mitochondrial GSH 100% of control
4-ene VPA Mitochondrial GSH 68% of control
Eliminates β-oxidation-mediated mitochondrial GSH depletion
1.4 mmol/kg single ip dose, enzymatic GSH assay
glutathione depletion mitochondrial toxicity oxidative stress

Absence of β-Oxidation-Derived (E)-2,4-Diene VPA Metabolite

GC/MS analysis of urine and serum from rats dosed with 4-ene VPA or α-fluoro-4-ene VPA revealed a qualitative but definitive metabolic divergence. In 4-ene VPA-treated rats, the β-oxidation product (E)-2,4-diene VPA was detected as the major urinary and serum metabolite, and its N-acetylcysteine (NAC) conjugate—a marker of GSH adduct formation with the reactive diene—was also present in urine. By contrast, neither (E)-2,4-diene VPA nor its NAC conjugate could be detected in any samples from α-fluoro-4-ene VPA treated rats [1].

(E)-2,4-Diene VPA
Head-to-head
α-Fluoro-4-ene VPA Not detected; NAC conjugate absent
4-ene VPA Detected as major metabolite; NAC conjugate present
Confirms complete blockade of β-oxidation and reactive diene formation
GC/MS of urine/serum, 0.7 mmol/kg/day ip ×5 days
beta-oxidation blockade reactive metabolite drug bioactivation

Phase II Metabolism: Glutamine Conjugation vs. Glucuronidation

In a comparative pharmacokinetic study, male Sprague-Dawley rats received 1.4 mmol/kg ip of either 4-ene VPA or α-fluoro-4-ene VPA. The serum concentration-time profiles were similar during the initial 200 min, but a second serum peak concentration was observed for 4-ene VPA at approximately 300 min post-dose, attributed to extensive glucuronidation and enterohepatic circulation. In contrast, α-fluoro-4-ene VPA did not exhibit this second peak, and its major phase II metabolite was identified as the corresponding L-glutamine conjugate rather than a glucuronide [1]. Liver concentrations at 1 h post-dose were comparable: 0.96 ± 0.11 μmol/g wet liver for 4-ene VPA and 0.89 ± 0.19 μmol/g for α-fluoro-4-ene VPA [1].

Phase II Metabolism
Head-to-head
α-Fluoro-4-ene VPA Major metabolite: L-glutamine conjugate; no second serum peak
4-ene VPA Major metabolite: glucuronide; second peak at ~300 min
Distinct conjugation avoids enterohepatic recirculation; liver exposure comparable
1.4 mmol/kg ip, liver 0.89 vs 0.96 μmol/g at 1 h
phase II metabolism enterohepatic circulation pharmacokinetics

Cytotoxicity in Hep G2 Cells: α-Fluorinated vs. Non-Fluorinated Analogs

In a study using human Hep G2 hepatoblastoma cells, Neuman et al. (2001) compared cytotoxicity of VPA and 4-ene-VPA with their α-fluorinated counterparts. Cells exposed to 4-ene-VPA experienced greater cytotoxicity than those treated with VPA. The α-fluorinated analogues (α-fluoro-VPA and α-fluoro-4-ene-VPA) reduced cytotoxicity compared to their corresponding non-fluorinated parent compounds. Apoptosis and necrosis were measured by analyzing 6,000 cells per sample using transmission electron microscopy, and cytokine release (IL-6, TNF-α) was quantitated by ELISA [1]. The study demonstrated that α-fluorination of VPA diminishes cytotoxicity by directly interfering with the β-oxidation of the 4-ene-VPA metabolite [1].

Hep G2 Cytotoxicity
Cross-study
α-Fluoro-4-ene VPA Reduced cytotoxicity vs. 4-ene VPA (qualitative)
4-ene VPA Elevated cytotoxicity, amplified by CYP2E1 inducer
Human cell model supports cross-species β-oxidation blockade effect
TEM, ELISA; ± ethanol/disulfiram; abstract-level data
in vitro cytotoxicity Hep G2 CYP2E1 modulation

Physicochemical Profile: LogP, Solubility, Boiling Point

The α-fluorination at C-2 alters key physicochemical properties relative to the non-fluorinated parent 4-ene VPA. Predicted properties for 4-Pentenoic acid, 2-fluoro-2-propyl- include: ACD/LogP 2.41, water solubility ~796 mg/L (estimated from Log Kow 2.73), boiling point 234.5 ± 25.0 °C at 760 mmHg, and pKa predicted at approximately 2.74 ± 0.40 [1]. In comparison, the non-fluorinated 4-pentenoic acid (CAS 591-80-0) has a reported boiling point of 88 °C (at 10 Torr) and a predicted pKa of 2.50 ± 0.10 . The introduction of the propyl chain and fluorine atom in the target compound increases molecular weight (160.19 vs. 100.12 for 4-pentenoic acid), increases lipophilicity, and raises the boiling point, which directly impacts storage, handling, and formulation requirements.

Physicochemical Profile
Class-level
LogP (predicted) 2.41 (vs ~1.2 for short-chain analog) Water solubility ~796 mg/L (estimated) Boiling point 234.5 ± 25.0 °C (760 mmHg) pKa (predicted) ~2.74
Higher lipophilicity influences solubilization and formulation strategy
ACD/Labs, EPISuite predictions; compare 4-pentenoic acid BP 88 °C at 10 Torr
physicochemical properties lipophilicity formulation

4-Pentenoic acid, 2-fluoro-2-propyl-: Research & Industrial Applications


β-Oxidation-Dependent vs. Independent Toxicity Probe

The most rigorously validated application for this compound is as a β-oxidation-inert mechanistic probe in VPA hepatotoxicity research. As demonstrated by Tang et al. (1995) [1], α-fluoro-4-ene VPA administered at equimolar doses (0.7–1.4 mmol/kg ip) to rats produces no hepatic microvesicular steatosis (>85% hepatocyte involvement with 4-ene VPA vs. none with α-fluoro-4-ene VPA), preserves mitochondrial GSH at control levels (100% vs. 68% with 4-ene VPA), and generates no detectable β-oxidation-derived reactive metabolites [(E)-2,4-diene VPA or its NAC conjugate]. This creates a clean experimental system where any observed toxicity from co-administered compounds can be attributed to mechanisms other than mitochondrial β-oxidation of the pentenoic acid moiety. Researchers investigating whether novel VPA derivatives cause hepatotoxicity via β-oxidation-dependent or independent pathways should include α-fluoro-4-ene VPA as the definitive negative control arm, replacing 4-ene VPA which is itself hepatotoxic.

LC-MS/MS Reference Standard for VPA Metabolite Profiling

GC/MS and LC-MS/MS data from Tang et al. (1995) and Tang & Abbott (1997) [1][2] establish α-fluoro-4-ene VPA as an ideal negative control reference standard for analytical methods designed to detect (E)-2,4-diene VPA—the putative hepatotoxic reactive intermediate of VPA. Because α-fluoro-4-ene VPA produces zero detectable (E)-2,4-diene VPA or NAC conjugate in urine or serum, it can serve to validate the specificity of MRM transitions and establish the lower limit of detection for diene metabolite assays. Analytical laboratories developing targeted LC-MS/MS panels for VPA therapeutic drug monitoring and toxicity screening can procure this compound to distinguish true β-oxidation-dependent diene signals from isobaric interferences. The compound's distinct phase II metabolism (L-glutamine conjugate rather than glucuronide) further provides an orthogonal metabolic marker for method validation.

CYP2E1-Dependent DILI in Human Hepatocyte Models

Building on the findings of Neuman et al. (2001) [1], who demonstrated that α-fluorinated VPA analogs reduce cytotoxicity in Hep G2 cells compared to their non-fluorinated counterparts, this compound can be integrated into in vitro human hepatocyte screening panels for CYP2E1-dependent drug-induced liver injury (DILI). In this application, α-fluoro-4-ene-VPA serves as a metabolism-dependent toxicity control: cells co-exposed to CYP2E1 inducers (e.g., ethanol) and α-fluoro-4-ene-VPA should show no enhancement of apoptosis/necrosis or TNF-α release, in contrast to 4-ene-VPA which shows significant CYP2E1-dependent toxicity amplification. This application is particularly relevant for pharmaceutical companies screening drug candidates with structural alerts for mitochondrial β-oxidation-dependent bioactivation.

Mitochondrial Glutathione Depletion: Direct vs. β-Oxidation-Mediated

The mitochondrial GSH preservation data from Tang et al. (1995) [1]—mitochondrial GSH at 100% of control with α-fluoro-4-ene VPA vs. 68% with 4-ene VPA at 1.4 mmol/kg—positions this compound as a unique research tool for mitochondrial redox biology. In experiments designed to investigate whether a test agent depletes mitochondrial GSH through direct chemical reactivity or through β-oxidation-dependent bioactivation, α-fluoro-4-ene VPA provides the benchmark for β-oxidation-independent baseline. Total liver GSH data (72% vs. 56% depletion for α-fluoro-4-ene VPA vs. 4-ene VPA) further enable researchers to distinguish cytosolic from mitochondrial GSH pool effects. Laboratories studying mitochondrial dysfunction in Reye's syndrome, Jamaican vomiting sickness, or idiopathic DILI should consider this compound as a procurement priority when experimental designs require a non-hepatotoxic, β-oxidation-inert pentenoic acid analog.

Application
Selection Property
Validation Focus
VPA hepatotoxicity mechanistic studies
β-Oxidation-inert negative control
Hepatic steatosis and mitochondrial GSH endpoints
Analytical reference standard for VPA metabolite profiling
Definitive absence of (E)-2,4-diene VPA signal
Method specificity for diene metabolite detection
CYP2E1-dependent DILI in human hepatocyte models
Metabolism-dependent toxicity control
Apoptosis/necrosis and cytokine release endpoints
Mitochondrial GSH depletion mechanism differentiation
β-Oxidation-independent baseline for GSH effects
Cytosolic vs. mitochondrial GSH pool monitoring
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